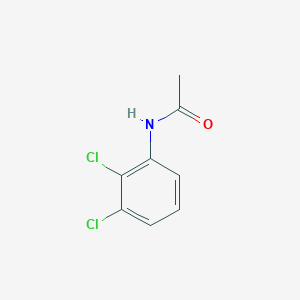

N-(2,3-dichlorophenyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-5(12)11-7-4-2-3-6(9)8(7)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQALMDQINOOPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879328 | |

| Record name | 2,3-DICHLOROACETANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23068-36-2 | |

| Record name | 23068-36-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-DICHLOROACETANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Synthetic Pathways for N-(2,3-dichlorophenyl)acetamide

The primary synthesis of this compound involves the acylation of 2,3-dichloroaniline (B127971). This reaction typically utilizes an acetylating agent to introduce the acetamide (B32628) group onto the aniline (B41778) nitrogen.

Optimization of Reaction Conditions and Precursor Utilization

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and purity. The foundational reaction involves treating 2,3-dichloroaniline, the primary precursor, with an acylating agent such as acetyl chloride or acetic anhydride (B1165640).

Key parameters that are manipulated to optimize the synthesis include the choice of solvent, reaction temperature, and the use of catalysts. Common solvents for this type of transformation include organic solvents like dichloromethane (B109758) (DCM) or toluene. nih.gov The reaction temperature can be varied significantly, from ice-bath temperatures (0°C) to elevated temperatures (50-100°C), to control the reaction rate and minimize side products. nih.gov In some procedures, acid catalysts like sulfuric acid may be employed to enhance the reaction rate. The progress of the reaction is often monitored using Thin Layer Chromatography (TLC) to determine the point of completion. nih.gov Following the reaction, a workup procedure, which may involve adjusting the pH with a saturated sodium carbonate solution, is used to isolate the crude product. nih.gov Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol. ijpsr.info

Table 1: Key Parameters for Optimizing this compound Synthesis

| Parameter | Typical Reagents/Conditions | Purpose |

|---|---|---|

| Precursor | 2,3-dichloroaniline | The foundational aromatic amine. |

| Acylating Agent | Acetyl chloride, Acetic anhydride | Source of the acetyl group. |

| Solvent | Dichloromethane (DCM), Toluene nih.gov | Provides a medium for the reaction. |

| Temperature | 0°C to 100°C nih.gov | Influences reaction rate and selectivity. |

| Catalyst | Acid catalysts (e.g., H₂SO₄) | To accelerate the rate of acylation. |

| Workup | pH adjustment (e.g., Na₂CO₃ solution) nih.gov | To neutralize acid and isolate the product. |

| Purification | Recrystallization (e.g., from ethanol) ijpsr.info | To obtain the final product in high purity. |

Mechanistic Insights into Compound Formation

The formation of this compound proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the nitrogen atom of the 2,3-dichloroaniline on the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride). This step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, and the leaving group (chloride, in the case of acetyl chloride) is expelled, resulting in the formation of the stable amide bond and regeneration of the catalyst if one is used.

Purity Validation Methodologies in Synthetic Procedures

Ensuring the purity and confirming the identity of synthesized this compound is critical. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

During the synthesis, Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction by observing the consumption of starting materials and the appearance of the product spot. nih.gov After isolation, the purity of the compound can be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). nuph.edu.uaresearchgate.neteurl-pesticides.eu These methods separate the target compound from any impurities and provide quantitative data on purity levels.

The structural identity of the compound is confirmed using a suite of spectroscopic and physical methods. Infrared (IR) spectroscopy can identify the characteristic functional groups, such as the N-H and C=O stretches of the amide group. ijpsr.info Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for unambiguous structure elucidation. nih.govnuph.edu.ua High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compound, further confirming its identity. nih.gov Finally, the melting point of the synthesized solid is a valuable indicator of purity, with a sharp melting range suggesting a pure substance. ijpsr.info In some cases, X-ray crystallography has been used to determine the precise three-dimensional structure of this compound and related compounds, providing definitive proof of structure and conformation. researchgate.netnih.gov

Table 2: Methodologies for Purity and Identity Validation

| Method | Purpose | Description |

|---|---|---|

| Thin Layer Chromatography (TLC) | Reaction Monitoring nih.gov | A qualitative technique to track the conversion of reactants to products. |

| HPLC / GC-MS | Purity Assessment & Quantification nuph.edu.uaresearchgate.neteurl-pesticides.eu | Chromatographic methods to separate, identify, and quantify the compound and any impurities. |

| Infrared (IR) Spectroscopy | Functional Group Identification ijpsr.info | Detects characteristic vibrations of bonds, such as the amide C=O and N-H stretches. |

| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation nih.govnuph.edu.ua | Provides detailed information on the connectivity and environment of atoms in the molecule. |

| High-Resolution Mass Spectrometry (HRMS) | Formula Confirmation nih.gov | Measures the exact mass of the molecule to confirm its elemental composition. |

| Melting Point Analysis | Purity Indication ijpsr.info | A sharp and specific melting point range is characteristic of a pure crystalline solid. |

| X-ray Crystallography | Definitive Structure Confirmation researchgate.netnih.gov | Determines the precise spatial arrangement of atoms in the crystal lattice. |

Directed Synthesis of this compound Derivatives

Starting from the this compound scaffold, a variety of derivatives can be synthesized by modifying either the acetamide side-chain or the dichlorophenyl aromatic ring.

Strategies for Side-Chain Derivatization

Modification of the acetyl side-chain of this compound is a common strategy to access new derivatives. A versatile approach begins with the synthesis of an α-haloacetamide intermediate, such as 2-chloro-N-(2,3-dichlorophenyl)acetamide. nih.gov The chlorine atom on the side chain is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups. researchgate.net

For example, reaction with a thiol, such as 3-methylthiophenol, can yield a thioether derivative like N-(2,3-dichlorophenyl)-2-((3-methylphenyl)thio)acetamide. sigmaaldrich.com More complex heterocyclic structures can also be appended to the side chain. The synthesis of N-(2,3-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide demonstrates the construction of a thiomorpholinone ring system attached to the acetamide nitrogen. These strategies highlight the utility of the core structure as a building block for more complex molecules.

Table 3: Examples of Side-Chain Derivatization

| Derivative Name | Side-Chain Modification | Synthetic Strategy |

|---|---|---|

| 2-Chloro-N-(2,3-dichlorophenyl)acetamide nih.gov | Introduction of a chlorine atom on the acetyl group. | Chlorination of the parent acetamide. |

| N-(2,3-dichlorophenyl)-2-((3-methylphenyl)thio)acetamide sigmaaldrich.com | Substitution of chlorine with a methylthiophenyl group. | Nucleophilic substitution with a thiol on the chloro-acetamide intermediate. |

| N-(2,3-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | Formation of a thiomorpholinone ring. | Reaction of 2,3-dichloroaniline with a suitable acylating agent followed by cyclization. |

Approaches for Aromatic Ring Modification and Analog Preparation

Altering the substitution pattern of the aromatic ring or replacing it entirely provides access to a diverse set of analogs. These modifications are typically achieved by starting with a different aniline precursor before the acylation step. For instance, using 2,4-dichloroaniline (B164938) instead of 2,3-dichloroaniline would lead to the synthesis of N-(2,4-dichlorophenyl)acetamide analogs. nuph.edu.ua

More profound structural changes involve multi-step synthetic sequences. A reported example is the synthesis of N-(4-((4-(3,4-dichlorophenyl)thiazol-2-yl)amino)phenyl)acetamide. nih.gov In this complex molecule, the dichlorophenyl moiety is part of a 2-aminothiazole (B372263) system, which is then linked to a different phenylacetamide core. This demonstrates how the dichlorophenyl unit can be incorporated into larger, more functionalized heterocyclic frameworks. Advanced methodologies, such as the tandem C/N-difunctionalization of nitroarenes, offer novel routes to create ortho-aminated and annulated products, representing a powerful strategy for aromatic ring modification and analog preparation. nih.gov

Table 4: Examples of Aromatic Ring Modification and Analog Preparation

| Analog/Derivative Name | Aromatic Ring Modification | General Approach |

|---|---|---|

| N-[(2,4-dichlorophenyl)methyl] acetamide derivatives nuph.edu.ua | Isomeric substitution (2,4-dichloro vs. 2,3-dichloro). | Synthesis starting from a different dichlorinated aniline isomer. |

| N-(4-((4-(3,4-Dichlorophenyl)thiazol-2-yl)amino)phenyl)acetamide nih.gov | Incorporation of the dichlorophenyl group into a larger heterocyclic system. | Multi-step synthesis involving the formation of a substituted thiazole (B1198619) ring. |

| Ortho-aminated and annulated products nih.gov | Addition of new rings and functional groups to the aromatic core. | Advanced methods like tandem C/N-difunctionalization of nitroarene precursors. |

Advanced Reaction Chemistry of the Acetamide Moiety

The acetamide portion of this compound is a hub of chemical reactivity, enabling a variety of transformations that are fundamental to synthetic organic chemistry.

Nucleophilic Substitution Reactions on the Phenyl Ring

While the acetamide group itself undergoes nucleophilic acyl substitution, the dichlorophenyl ring is also susceptible to nucleophilic attack, although this typically requires harsh conditions or specific activation. The electron-withdrawing nature of the chlorine atoms and the acetamido group deactivates the ring towards electrophilic substitution but can make it more amenable to nucleophilic aromatic substitution (SNAr).

In principle, nucleophiles such as amines or thiols could displace one of the chlorine atoms. However, such reactions are not commonly reported for this compound itself but are a general feature of activated aryl halides. For related chloroanilines, which are precursors to the title compound, the chlorine atoms can be substituted.

The reactivity of carboxylic acid derivatives, including amides, towards nucleophilic acyl substitution is a well-established principle. libretexts.org The general order of reactivity places amides as less reactive than esters and acid anhydrides, due to the poorer leaving group ability of the amide anion compared to alkoxides or carboxylates. libretexts.org Biological systems often utilize substitution reactions, though typically with organodiphosphates as substrates rather than alkyl halides. pressbooks.pub

Investigation of Hydrolytic Pathways and Products

The hydrolysis of the amide bond in this compound represents a fundamental transformation, yielding 2,3-dichloroaniline and acetic acid. This reaction can be catalyzed by either acid or base.

Under basic conditions, the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetamide. youtube.com This forms a tetrahedral intermediate which then collapses, expelling the amide anion as the leaving group. Subsequent proton transfer steps lead to the final products. youtube.com

Recent studies using density functional theory (DFT) on the hydrolysis of acetamide on ceria (CeO₂) surfaces have shown that the reaction is endergonic in the gas phase but slightly exergonic in an aqueous environment, which favors the formation of the ionized products, acetate (B1210297) and the ammonium (B1175870) cation. nih.gov The ceria surface facilitates the formation of a metastable tetrahedral intermediate, which is a key step before the cleavage of the C-N bond. nih.gov While this research focuses on acetamide, the principles can be extended to substituted acetamides like the title compound.

Table 1: Hydrolysis of this compound

| Reaction Type | Reagents | Products |

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | 2,3-dichloroaniline, Acetic Acid |

| Base-Promoted Hydrolysis | OH⁻, H₂O | 2,3-dichloroaniline, Acetate |

Exploration of Condensation Reactions for Structural Elaboration

Condensation reactions are a powerful tool for carbon-carbon bond formation and the structural elaboration of molecules. The Claisen condensation, for instance, involves the reaction between two esters or an ester and a carbonyl compound in the presence of a strong base to form β-keto esters or β-diketones. byjus.com

While this compound itself does not directly participate in Claisen-type condensations as the ester component, its derivatives or the products of its hydrolysis can. For example, the methyl group of the acetamide moiety could potentially be functionalized to participate in condensation reactions after deprotonation, although this would require a very strong base.

More practically, the amino group of 2,3-dichloroaniline, obtained from the hydrolysis of this compound, can be used in condensation reactions to form a variety of heterocyclic structures or Schiff bases.

Analysis of Oxidation Reactions and Derived Chemical Species

The oxidation of this compound can target different parts of the molecule. While the phenyl ring is relatively resistant to oxidation, the acetamide group offers potential reaction sites.

Research on the oxidation of the structurally related carcinogen N-hydroxy-N-(2-fluorenyl)acetamide has shown that oxidation can lead to the formation of a nitroso derivative and an N-acetoxy species. nih.gov This suggests that if this compound were first hydroxylated at the nitrogen atom, subsequent oxidation could lead to analogous products. The oxidizing agents in such studies have included chemically generated species like hypobromous acid (HOBr) and hypochlorous acid (HOCl), as well as enzymatic systems like myeloperoxidase/H₂O₂. nih.gov

This compound as a Strategic Intermediate in Complex Organic Synthesis

The true value of this compound in organic synthesis lies in its role as a strategic intermediate. The dichlorophenyl moiety is a key pharmacophore in several biologically active compounds.

For instance, this compound is a precursor to 1-(2,3-dichlorophenyl)piperazine (B491241), a crucial building block for the synthesis of the atypical antipsychotic drug Cariprazine. google.com The synthesis of Cariprazine involves the reductive amination of a cyclohexanone (B45756) derivative with 1-(2,3-dichlorophenyl)piperazine hydrochloride. google.com

Furthermore, derivatives of N-phenylacetamide are being explored for various therapeutic applications. For example, new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity. nih.gov In other research, N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and shown to have promising antibacterial activities. nih.gov These examples underscore the importance of the N-phenylacetamide scaffold, for which this compound is a key representative, in medicinal chemistry and drug discovery.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structures

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman (FT-Raman) Analysis

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. The analysis of N-(2,3-dichlorophenyl)acetamide and related compounds reveals characteristic vibrational frequencies that can be assigned to specific molecular motions.

The vibrational spectra of N-(substituted-phenyl) acetamides are complex, with numerous fundamental modes arising from the vibrations of the phenyl ring, the amide group, and the methyl group. The assignment of these modes is often supported by normal coordinate analysis and comparison with related molecules. nih.gov For chloro-substituted phenyl acetamides, the vibrational modes can be significantly influenced by the position of the halogen atoms on the phenyl ring. nih.gov

Key vibrational modes for acetamides include N-H stretching, C=O stretching, C-N stretching, and various bending and deformation modes of the amide and methyl groups. The aromatic ring exhibits its own set of characteristic vibrations, including C-H stretching, C-C stretching, and in-plane and out-of-plane bending modes. The presence of chlorine atoms introduces C-Cl stretching and bending vibrations, which further add to the complexity of the spectra.

Table 1: General Assignment of Vibrational Modes for Substituted Phenylacetamides This table provides a generalized range and assignment based on the analysis of related chloro-substituted phenylacetamides. Specific frequencies for this compound may vary.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3400 - 3200 | Stretching of the nitrogen-hydrogen bond in the amide group. |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of the carbon-hydrogen bonds on the phenyl ring. |

| Amide I (C=O Stretch) | 1700 - 1650 | Primarily carbonyl stretching, a strong band in the IR spectrum. |

| Amide II | 1600 - 1500 | A mix of N-H in-plane bending and C-N stretching. |

| C-C Ring Stretch | 1600 - 1450 | Stretching vibrations of the carbon-carbon bonds within the aromatic ring. |

| Amide III | 1300 - 1200 | A complex mix of C-N stretching and N-H in-plane bending. |

| C-Cl Stretch | 800 - 600 | Stretching of the carbon-chlorine bonds. |

The amide group (-NHCO-) gives rise to several characteristic and well-studied vibrational bands. nih.gov The Amide I band, which is predominantly due to the C=O stretching vibration, is one of the most intense bands in the FT-IR spectrum of acetamides. Its position is sensitive to hydrogen bonding; in the solid state, intermolecular hydrogen bonding between the amide N-H and the carbonyl oxygen of a neighboring molecule is a key feature. researchgate.net

The Amide II band results from a coupling of the N-H in-plane bending and C-N stretching vibrations. The frequencies of these amide bands can vary with the substitution pattern on the phenyl ring. nih.gov For this compound, the presence of an ortho-chloro substituent can lead to the formation of an intramolecular hydrogen bond between the amide proton (N-H) and the ortho-chlorine atom, which can influence the vibrational frequencies. researchgate.net

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region is often diagnostic of the substitution pattern on the benzene (B151609) ring. The C-Cl stretching vibrations for dichlorophenyl compounds are typically observed in the lower frequency region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule.

Amide Proton (N-H): A broad singlet is typically observed for the amide proton. Its chemical shift can vary depending on the solvent and concentration but is generally found downfield. In the structure of this compound, this proton is involved in hydrogen bonding. researchgate.net

Aromatic Protons: The three protons on the dichlorophenyl ring appear as a complex multiplet in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns are dictated by their positions relative to the two chlorine atoms and the acetamide (B32628) group. The proton situated between the two chlorine atoms would be expected to have a different chemical environment compared to the other two.

Methyl Protons (CH₃): The three protons of the methyl group give rise to a sharp singlet. This signal is typically found in the upfield region of the spectrum.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound These are generalized predictions based on typical values for similar structures. znaturforsch.com

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H (Amide) | 7.5 - 9.0 | Broad Singlet |

| Ar-H (Aromatic) | 7.0 - 7.6 | Multiplet |

| CH₃ (Methyl) | 2.0 - 2.3 | Singlet |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The signal for the carbonyl carbon of the amide group is found significantly downfield, typically in the range of 168-172 ppm. znaturforsch.com

Aromatic Carbons: The six carbons of the dichlorophenyl ring will show distinct signals. The two carbons directly bonded to the chlorine atoms (C-Cl) and the carbon bonded to the nitrogen atom (C-N) will have their chemical shifts significantly influenced by these electronegative atoms. The remaining three aromatic carbons (C-H) will also have distinct chemical shifts based on their electronic environment.

Methyl Carbon (CH₃): The methyl carbon signal appears far upfield, typically in the range of 20-25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound These are generalized predictions based on typical values for similar structures. znaturforsch.com

Spectroscopic data, particularly from X-ray crystallography, provides definitive evidence for the molecular connectivity and three-dimensional shape of this compound. researchgate.net The crystal structure reveals that the molecule is not perfectly planar. researchgate.net The amide group and the phenyl ring are twisted with respect to each other. researchgate.net

This structural arrangement is influenced by both steric and electronic factors. The conformation is such that the N-H bond is syn to the ortho-chloro substituent. researchgate.net An intramolecular hydrogen bond exists between the amide hydrogen and the ortho-chlorine atom. researchgate.net Furthermore, the molecules form intermolecular hydrogen bonds in the solid state, where the amide N-H acts as a donor and the carbonyl oxygen atom of an adjacent molecule acts as an acceptor, creating chains or dimers. researchgate.netnih.gov This network of hydrogen bonds plays a crucial role in the solid-state packing of the compound. The bond lengths and angles within the molecule are generally similar to those found in related amide structures. researchgate.net

Nuclear Quadrupole Resonance (NQR) Spectroscopy

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive method for investigating the local electronic environment of quadrupolar nuclei, such as the chlorine isotopes ³⁵Cl and ³⁷Cl. This technique measures the transition frequencies between nuclear spin states that are split by the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) at the nucleus. The resulting frequencies are exquisitely sensitive to the molecular and crystal structure.

Chlorine Nuclear Quadrupole Resonance (³⁵Cl NQR) Investigations

The ³⁵Cl NQR spectrum of this compound has been investigated to probe the environment of the two chlorine atoms on the phenyl ring. acs.org For a nucleus with spin I = 3/2, such as ³⁵Cl, a single NQR transition is typically observed for each unique crystallographic site. Given that the two chlorine atoms in this compound—one at the ortho (C2) position and one at the meta (C3) position—are crystallographically inequivalent, two distinct ³⁵Cl NQR resonance frequencies are expected.

These resonance frequencies are a direct measure of the EFG at the chlorine nuclei, which is determined by the surrounding charge distribution. Therefore, the two signals reflect the different chemical and bonding environments of the ortho- and meta-substituted chlorine atoms. While specific frequency values from early studies are noted in the literature, a detailed analysis correlates these spectroscopic signatures with the molecule's solid-state structure. acs.org

Correlation between NQR Spectra and Molecular/Crystal Structures

The correlation between the ³⁵Cl NQR spectrum and the molecular and crystal structure of this compound is well-established through X-ray diffraction studies. The compound crystallizes in the monoclinic space group P2₁/c, with four molecules per unit cell. researchgate.net This crystal structure confirms that the two chlorine atoms occupy distinct positions within the crystal lattice, leading to the two expected NQR signals.

Key structural features influencing the NQR frequencies include:

Intramolecular Hydrogen Bonding: The amide hydrogen atom forms an intramolecular hydrogen bond with the ortho-chlorine atom. This interaction affects the electron density around the ortho-chlorine, thereby influencing its EFG and shifting its NQR frequency relative to a non-hydrogen-bonded chlorine. researchgate.net

Intermolecular Hydrogen Bonding: The molecules are linked into chains via intermolecular N-H···O hydrogen bonds between the amide group of one molecule and the carbonyl oxygen of an adjacent molecule. researchgate.net This network of interactions creates a specific crystalline environment that contributes to the EFG at each chlorine nucleus.

Molecular Conformation: The conformation of the N-H bond is syn with respect to both the ortho- and meta-chloro substituents. researchgate.net This specific spatial arrangement dictates the distances and interactions between the amide group and the chlorine atoms, which is a critical factor in determining the EFG.

The ortho-chlorine atom, being involved in an intramolecular hydrogen bond, is expected to have a significantly different EFG compared to the meta-chlorine atom. This difference allows for the confident assignment of the two observed NQR frequencies to the specific chlorine sites on the aromatic ring. The NQR data thus serves as a sensitive probe, confirming the structural details revealed by X-ray crystallography.

Electronic Absorption Spectroscopy (UV-Vis) and Analysis of Electronic Transitions

Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (typically bonding or non-bonding) to higher-energy anti-bonding orbitals. The spectrum of this compound is characterized by absorptions arising from the substituted benzene ring and the amide functional group.

The primary chromophore in this molecule is the dichlorophenyl group attached to the acetamido moiety. The electronic transitions are mainly of the π → π* type, associated with the π-electron system of the aromatic ring. researchgate.netmsu.edu The amide group also possesses non-bonding (n) electrons on the oxygen and nitrogen atoms, which can potentially lead to n → π* transitions. researchgate.netnih.gov

The expected electronic transitions for this compound are analogous to those of other substituted acetanilides and can be summarized as follows:

π → π Transitions:* These are high-intensity absorptions associated with the benzene ring. For benzene itself, these transitions appear as the E₂ band (around 204 nm) and the B band (around 255 nm). In this compound, the presence of the acetamido (-NHCOCH₃) and chloro (-Cl) substituents causes a bathochromic (red) shift of these bands to longer wavelengths. The acetamido group, acting as an auxochrome, and the chlorine atoms modify the energy levels of the π molecular orbitals.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron from the carbonyl oxygen or the amide nitrogen to an anti-bonding π* orbital. Typically, n → π* transitions are of much lower intensity than π → π* transitions and can sometimes be obscured by the stronger absorption bands. researchgate.net For simple amides, these transitions are often found in the far-UV region.

The UV-Vis spectrum is a composite of these transitions, shaped by the electronic effects of the substituents on the aromatic ring.

Table of Expected Electronic Transitions in this compound

| Transition Type | Chromophore/Electrons Involved | Expected Wavelength Region | Relative Intensity | Notes |

| π → π | Phenyl Ring (π electrons) | 200 - 240 nm | High (ε > 10,000) | Analogous to the E₂ (ethylenic) band of substituted benzenes. Shifted to longer wavelengths compared to benzene due to substitution. |

| π → π | Phenyl Ring (π electrons) | 250 - 300 nm | Moderate (ε ≈ 1,000-5,000) | Analogous to the B (benzenoid) band of substituted benzenes. This band shows fine structure in non-polar solvents for simpler aromatics but is often a broad band in substituted compounds. |

| n → π | Amide Group (n electrons on O) | < 220 nm | Low (ε < 1,000) | This transition is often weak and may be submerged by the more intense π → π absorptions. |

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction Studies of N-(2,3-dichlorophenyl)acetamide

Single-crystal X-ray diffraction is a powerful analytical technique that has been employed to elucidate the atomic and molecular structure of this compound with high precision. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.

The crystallographic analysis of this compound reveals that it crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The unit cell is the fundamental repeating unit of a crystal lattice, and its parameters define the size and shape of this unit. For this compound, these parameters have been meticulously measured. researchgate.net

A related compound, 2-chloro-N-(2,3-dichlorophenyl)acetamide, also crystallizes in the monoclinic system, but with the space group P2₁/n. iucr.org The presence of an additional chlorine atom on the acetamide (B32628) side chain influences the crystal packing and results in a different space group.

Interactive Table: Unit Cell Parameters

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |

|---|---|---|---|---|---|---|---|---|

| This compound | Monoclinic | P2₁/c | 4.7524(5) | 12.246(1) | 15.140(1) | 98.915(7) | 870.5(1) | 4 |

The molecular conformation of this compound is characterized by the relative orientation of the phenyl ring and the acetamide group. In the solid state, the N-H bond of the amide group is observed to be in a syn conformation with respect to the chlorine atom at the ortho position of the phenyl ring. researchgate.net This arrangement is a common feature in related N-phenylacetamides.

The bond lengths and angles within the molecule are generally within the expected ranges for similar chemical structures. For instance, the C-Cl bond lengths on the aromatic ring are typical for aryl chlorides. The amide linkage exhibits partial double bond character, as evidenced by the C-N bond length. researchgate.net Torsion angles, which describe the rotation around single bonds, further define the three-dimensional shape of the molecule. For example, the torsion angles involving the amide plane and the phenyl ring indicate a non-planar arrangement between these two moieties. researchgate.net

Comparative Crystallographic Analysis of this compound with Related Amides

To better understand the structural features of this compound, it is useful to compare its crystallographic data with that of related amides. This comparative approach can reveal the influence of different substituents on the molecular conformation and crystal packing.

For instance, the conformation of the N-H bond relative to the substituents on the phenyl ring is a key point of comparison. In this compound, the N-H bond is syn to the ortho-chloro substituent. researchgate.net A similar syn conformation is observed in 2-chloro-N-(2,3-dichlorophenyl)acetamide and N-(2,3-dichlorophenyl)-2,2,2-trimethylacetamide. iucr.orgresearchgate.net However, in N-(3,4-dichlorophenyl)acetamide, an anti conformation is observed with respect to the meta-chloro substituent. researchgate.net

The presence and nature of substituents on the acetamide side chain also impact the crystal structure. The introduction of a chlorine atom, as in 2-chloro-N-(2,3-dichlorophenyl)acetamide, leads to a change in the space group and unit cell parameters compared to the parent compound. iucr.org Similarly, the bulky trimethylacetyl group in N-(2,3-dichlorophenyl)-2,2,2-trimethylacetamide influences the molecular packing. researchgate.net

These comparisons highlight how subtle changes in the molecular structure, such as the position or type of substituent, can have a significant effect on the solid-state arrangement of the molecules.

Polymorphism and Anhydrous/Hydrated Forms: Structural Characterization

Computational Chemistry and Quantum Chemical Modeling

Density Functional Theory (DFT) Investigations of N-(2,3-dichlorophenyl)acetamide

Density Functional Theory (DFT) has emerged as a important method for studying the molecular behavior of N-chlorophenyl-based acetamide (B32628) compounds. xisdxjxsu.asia It is widely used to calculate a variety of properties, including molecular geometry, vibrational frequencies, and electronic structure parameters. xisdxjxsu.asia

Theoretical geometry optimization of this compound allows for the determination of the most stable conformation of the molecule. These calculations are typically performed using DFT methods, such as B3LYP, often with a basis set like 6-31G**. nih.gov The process involves finding the minimum energy structure on the potential energy surface.

Experimental validation for these computational models comes from X-ray diffraction studies. The crystal structure of this compound has been determined, revealing a monoclinic crystal system with the space group P21/c. researchgate.net The conformation of the N-H bond is syn to the ortho or meta chloro substituent. researchgate.net The amide hydrogen atom is involved in both an intramolecular hydrogen bond with the ortho chlorine atom and an intermolecular hydrogen bond with the oxygen atom of the carbonyl group. researchgate.net The geometric parameters are found to be similar to those of related amides. researchgate.net

A comparison of the theoretically calculated parameters with experimental data from X-ray crystallography helps to assess the accuracy of the computational method. For related molecules, DFT calculations have shown good agreement with experimental values for bond lengths and angles. nih.gov

Table 1: Experimental Crystal Data for this compound researchgate.net

| Parameter | Value |

|---|---|

| Formula | C₈H₇Cl₂NO |

| Molecular Weight | 204.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.7524 (5) |

| b (Å) | 12.246 (1) |

| c (Å) | 15.140 (1) |

| β (°) | 98.915 (7) |

| Volume (ų) | 870.5 (1) |

Vibrational spectroscopy, coupled with DFT calculations, is a powerful tool for identifying the functional groups and understanding the vibrational modes of a molecule. Theoretical vibrational frequencies are calculated, and a subsequent Potential Energy Distribution (PED) analysis is performed to provide a detailed assignment of the vibrational modes. researchgate.net For similar molecules, studies have shown that the calculated wavenumbers for most modes fall within the expected range, showing good agreement with experimental FTIR spectra. xisdxjxsu.asia

For related chloro-substituted acetamides, the N-H stretching frequency is typically observed in the range of 3200-3500 cm⁻¹. nih.gov The C=O stretching vibration of the amide group is generally found between 1640 and 1680 cm⁻¹. nih.gov The C-Cl stretching frequencies for dichlorinated phenyl rings have been calculated to be around 1070-1130 cm⁻¹. researchgate.net A detailed vibrational analysis of this compound would involve comparing the theoretically predicted spectrum with the experimental infrared and Raman spectra to provide a complete assignment of its fundamental modes. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Based on related compounds)

| Functional Group | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3500 nih.gov |

| C=O Stretch | 1640 - 1680 nih.gov |

The electronic properties of a molecule are crucial for understanding its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for determining molecular reactivity. schrodinger.com A small energy gap suggests that the molecule is more reactive, as it requires less energy for an electronic excitation. nih.govschrodinger.com For related N-chlorophenyl acetamides, HOMO-LUMO analysis has been used to understand how the molecule interacts with other species. xisdxjxsu.asiaresearchgate.net The HOMO-LUMO gap can be calculated using DFT methods and provides insight into the charge transfer that can occur within the molecule. nih.gov

Table 3: Conceptual Electronic Properties

| Property | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's electron-donating ability. researchgate.net |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's electron-accepting ability. researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative interactions, and the delocalization of electron density within a molecule. researchgate.net It provides a detailed picture of the bonding and antibonding interactions between orbitals.

In molecules like this compound, NBO analysis can elucidate the interactions between the lone pairs of electrons on the oxygen and nitrogen atoms with the π-system of the phenyl ring and the carbonyl group. These interactions, such as n→π* and π→π*, contribute to the stabilization of the molecule. mdpi.com For example, in similar systems, charge transfer from a phenyl ring to an acceptor group has been quantified in terms of stabilization energy. mdpi.com This analysis helps in understanding the intramolecular charge transfer (ICT) that influences the electronic and optical properties of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. benasque.org It calculates the energies of electronic excitations from the ground state to various excited states. psu.edu This allows for the prediction of the absorption maxima (λ_max) in the UV-Visible spectrum.

For related molecules, TD-DFT calculations have been used to investigate the properties of electronic transitions, often showing that the major contributor to the absorption peaks is a π→π* transition. nih.govnih.gov The results from TD-DFT can be compared with experimental UV-Vis spectra to validate the theoretical model. psu.edu This analysis is crucial for understanding the photophysical properties of this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map provides a visual representation of the charge distribution around the molecule. researchgate.net

On an MEP map, regions of negative potential, typically colored red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show a negative potential around the carbonyl oxygen atom, making it a site for electrophilic interaction. The hydrogen atom of the amide group would exhibit a positive potential, indicating its role as a hydrogen bond donor. nih.gov The MEP analysis is instrumental in understanding intermolecular interactions and the biological recognition processes of the molecule. nih.gov

Calculation of Global and Local Reactivity Descriptors

For instance, the chemical potential indicates the tendency of a molecule to exchange electrons with its surroundings, while hardness measures its resistance to changes in its electron distribution. The global electrophilicity index quantifies the ability of a molecule to accept electrons. researchgate.net

Local reactivity descriptors, such as the Fukui function (f(r)), pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. scielo.org.mxnih.gov By analyzing the Fukui functions, one could predict which atoms in this compound are most susceptible to chemical reactions. For example, the nitrogen and oxygen atoms of the acetamide group and the chlorinated phenyl ring would be key areas of interest for such an analysis.

A theoretical study on α,β-unsaturated organic compounds demonstrated the utility of these descriptors in understanding reaction mechanisms. chemrxiv.org Similar computational investigations on this compound would be invaluable in predicting its metabolic fate, designing new derivatives, and understanding its potential interactions with biological targets.

Advanced Quantum Chemical Methodologies Applied to this compound Systems

To gain a more profound understanding of the electronic structure and interactions of this compound, a suite of advanced quantum chemical methodologies can be employed.

Hybrid ONIOM Calculations for Intermolecular Interactions and Complex Systems

The Our own N-layered Integrated molecular Orbital and molecular Mechanics (ONIOM) method is a powerful hybrid computational technique that allows for the study of large molecular systems by treating different parts of the system at different levels of theory. gaussian.comgithub.io For instance, the reactive center of a molecule can be treated with a high-level quantum mechanics (QM) method, while the surrounding environment is treated with a more computationally efficient molecular mechanics (MM) force field. nih.gov

While no specific ONIOM studies on this compound have been reported, this methodology would be particularly useful for investigating its interactions with biological macromolecules, such as enzymes or receptors. nih.gov In such a study, the this compound molecule would be defined as the high-level QM region, and the protein or other interacting species would constitute the low-level MM region. This approach would allow for an accurate description of the electronic interactions, such as hydrogen bonding and halogen bonding, between the ligand and its binding site, which is crucial for understanding its biological activity. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Electron Density Topology

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ(r)). researchgate.netnih.gov This analysis allows for the partitioning of a molecule into atomic basins and the characterization of chemical bonds based on the properties of the electron density at bond critical points (BCPs). nih.gov

For this compound, a QTAIM analysis could precisely characterize the nature of its covalent bonds, as well as any intramolecular non-covalent interactions, such as the potential hydrogen bond between the amide proton and the ortho-chlorine atom, which has been suggested by crystallographic studies. usna.eduresearchgate.net The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCPs can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. nih.gov A comparative QTAIM study on halobenzene homodimers has demonstrated the utility of this method in elucidating the nature of halogen⋯halogen interactions. mdpi.com

Electron Localization Function (ELF) for Understanding Electron Localization

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.org It provides a chemically intuitive picture of electron localization, clearly distinguishing core and valence electrons, as well as covalent bonds and lone pairs. wikipedia.orgjussieu.fr

An ELF analysis of this compound would provide a visual representation of its electronic structure, highlighting the regions of high electron localization corresponding to chemical bonds and lone pairs on the nitrogen, oxygen, and chlorine atoms. This would offer a "faithful visualization of VSEPR theory in action" for this molecule. wikipedia.org The ELF has been shown to be a valuable tool for understanding the electronic structure in a wide range of chemical systems. canterbury.ac.uk

Conformational Landscape Exploration

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure and conformational flexibility. An exploration of the conformational landscape of this compound is therefore crucial for understanding its behavior.

Crystallographic studies have shown that in the solid state, the conformation of the N-H bond in this compound is syn to the ortho-chloro substituent. usna.eduresearchgate.net This conformation is stabilized by an intramolecular hydrogen bond between the amide hydrogen and the ortho-chlorine atom, as well as an intermolecular hydrogen bond with the carbonyl oxygen of an adjacent molecule. usna.eduresearchgate.net

A theoretical conformational analysis, employing methods such as potential energy surface (PES) scanning, can systematically explore the rotational freedom around the key single bonds in this compound. This would involve rotating the phenyl ring relative to the acetamide group and the methyl group of the acetyl moiety. Such calculations, which have been performed for other substituted amides, would identify the global minimum energy conformation and any other low-energy conformers that might be present in solution or when interacting with a biological target. psu.edu A study on 2-chloro-N-(2,3-dichlorophenyl)acetamide revealed a similar syn conformation to both chloro substituents in the aromatic ring. nih.gov

Potential Energy Surface (PES) Scans for Conformational Analysis

Potential Energy Surface (PES) scanning is a fundamental computational technique used to explore the conformational landscape of a molecule. By systematically changing specific dihedral angles and calculating the corresponding energy, a PES scan maps out the energy profile associated with bond rotations. This process is crucial for identifying the most stable, low-energy conformers of a molecule. researchgate.net

For acetamide derivatives, PES scans are particularly useful for understanding the rotational barriers around key single bonds, such as the amide C-N bond. researchgate.net The resulting energy minima on the surface correspond to stable conformers, while energy maxima represent transition states between these conformations. researchgate.net Although a specific PES scan for this compound is not detailed in available literature, this standard computational approach is vital for determining its preferred three-dimensional structure from a multitude of possibilities. researchgate.netresearchgate.net Such analyses are typically performed using levels of theory like Density Functional Theory (DFT) to ensure accurate energy calculations. researchgate.net

Investigation of Conformational Isomerism and Relative Energetic Stabilities

The conformational preferences of this compound are dictated by the spatial arrangement of its substituent groups. X-ray crystallography studies have provided definitive insights into its solid-state conformation. researchgate.net

Quantum chemical calculations, often employing DFT methods with basis sets such as 6-311G(d,p), are used to complement experimental findings and to determine the relative energetic stabilities of different possible conformers in the gaseous phase or in solution. researchgate.net These calculations can confirm whether the experimentally observed solid-state structure corresponds to the global energy minimum or if other stable conformers exist.

Crystal Data for this compound

| Property | Value |

|---|---|

| Chemical Formula | C₈H₇Cl₂NO |

| Molecular Weight | 204.05 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.7524 (5) |

| b (Å) | 12.246 (1) |

| c (Å) | 15.140 (1) |

| β (°) | 98.915 (7) |

| Volume (ų) | 870.5 (1) |

| Z | 4 |

Data sourced from Acta Crystallographica Section E. researchgate.net

Theoretical Analysis of Molecular Recognition and Intermolecular Binding

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, a fundamental process in biological systems. sciencepublishinggroup.com Theoretical and computational methods are essential for understanding how a molecule like this compound might interact with biological targets such as enzymes or receptors. sciencepublishinggroup.comfrontiersin.org These analyses can predict binding affinities and elucidate the structural basis for molecular recognition events.

The evolution of molecular dynamics simulations and free energy calculation methods has made it possible to analyze and predict conformational changes and binding free energies in protein-ligand systems with increasing accuracy. sciencepublishinggroup.com Such studies are critical in fields like drug design, where understanding these interactions at an atomic level can guide the development of new therapeutic agents. frontiersin.orgnih.gov

Computational Modeling of Non-Covalent Interactions

Non-covalent interactions (NCIs) are the dominant forces in molecular recognition, and their collective effect governs the stability of molecular complexes. nih.govnih.gov Computational modeling provides detailed insights into these weak interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking.

For this compound, a significant feature is the presence of both intramolecular and intermolecular hydrogen bonds. The amide hydrogen atom is involved in an intramolecular hydrogen bond with the ortho-chlorine atom. researchgate.net Simultaneously, this hydrogen participates in an intermolecular N-H···O hydrogen bond with the carbonyl oxygen of an adjacent molecule, linking the molecules into chains in the solid state. researchgate.net

Several computational tools are used to analyze NCIs:

Density Functional Theory (DFT): Dispersion-corrected DFT (DFT-D3) methods are particularly effective for accurately calculating the energies of non-covalent interactions. rsc.org

Hirshfeld Surface Analysis: This technique visualizes and quantifies intermolecular contacts in a crystal lattice, providing a fingerprint of the non-covalent interactions. nih.govmdpi.com Red spots on the Hirshfeld surface can confirm the presence of hydrogen bonds. nih.gov

Non-Covalent Interaction (NCI) Index: The NCI index is a method that allows for the visualization of non-covalent interaction regions in real space, based on the electron density and its gradient. mdpi.com

These methods are crucial for building a comprehensive picture of the interaction patterns that define the supramolecular chemistry of this compound.

Theoretical Approaches to Ligand-Receptor Interaction Analysis

Understanding how a potential drug molecule, or ligand, interacts with its biological receptor is a cornerstone of medicinal chemistry. mdpi.com Modern computational chemistry offers a suite of theoretical approaches to analyze these interactions, providing insights that can accelerate drug discovery and development. nih.gov

Molecular Docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This method scores different binding poses based on factors like electrostatic compatibility and shape complementarity, helping to identify potential drug candidates and their binding mechanisms.

Beyond simple docking, more advanced methods provide deeper quantitative and qualitative understanding:

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, allowing for the study of the dynamic nature of ligand-receptor binding and associated conformational changes. sciencepublishinggroup.com

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density distribution to characterize and classify intra- and intermolecular interactions, including hydrogen bonds, providing quantitative data on their strength.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge delocalization and electronic exchange interactions between a ligand and a receptor, offering insight into the nature of the chemical bonds formed. researchgate.net

These sophisticated computational tools, often used in synergy, are indispensable for building detailed models of ligand-receptor complexes and for rationally designing molecules with desired biological activities. nih.govnih.gov

Theoretical Structure Property and Structure Reactivity Investigations

Correlational Studies between Experimental and Computational Data

A cornerstone of computational chemistry is the validation of theoretical models against real-world experimental measurements. This correlation is essential for establishing the accuracy and predictive power of the computational methods employed.

The vibrational properties of chloro-substituted acetanilides have been extensively studied by comparing experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra with theoretical frequencies calculated using DFT, often with the B3LYP functional and a 6-311G(d,p) or similar basis set. researchgate.netresearchgate.net For a closely related compound, 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide (B32628), detailed vibrational assignments based on potential energy distribution (PED) show a strong correlation between the calculated and observed spectral bands. researchgate.net This agreement allows for a confident assignment of fundamental vibrational modes.

Interactive Table: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for N-phenylacetamide Derivatives

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT/B3LYP) |

| N-H Stretch | ~3300 | Not observed | ~3350 |

| C=O Stretch (Amide I) | ~1650 | ~1650 | ~1680 |

| N-H Bending (Amide II) | ~1550 | Not observed | ~1540 |

| C-N Stretch | ~1300 | ~1300 | ~1290 |

| C-Cl Stretch | ~800 | ~800 | ~790 |

Note: Data is representative of typical N-phenylacetamide derivatives and illustrates the general agreement between experimental and computational values.

The geometric parameters of N-(2,3-dichlorophenyl)acetamide and its analogs, as determined by single-crystal X-ray diffraction, show excellent agreement with those predicted by DFT calculations. nih.goviucr.org While calculated bond lengths are often slightly longer than experimental values (by approximately 0.01 Å), this minor discrepancy is expected. iucr.orgnih.gov It arises because the computational model typically represents an isolated molecule in the gas phase, whereas experimental data are derived from molecules interacting within a crystal lattice. nih.gov Studies on 2-chloro-N-(2,3-dichlorophenyl)acetamide confirm that parameters such as bond lengths and angles are very similar to other related acetanilides. nih.gov

Interactive Table: Comparison of Key Experimental and Predicted Bond Lengths (Å) and Angles (°) for this compound Analogs

| Parameter | Experimental (X-ray) | Predicted (DFT/B3LYP) |

| C=O Bond Length | ~1.23 | ~1.25 |

| C-N (amide) Bond Length | ~1.35 | ~1.37 |

| N-C (aryl) Bond Length | ~1.42 | ~1.43 |

| C-N-C Angle | ~125° | ~126° |

| O=C-N Angle | ~123° | ~122° |

Note: Values are generalized from studies on closely related structures like 2-chloro-N-(2,3-dichlorophenyl)acetamide and serve to demonstrate the high degree of correlation. nih.goviucr.org

Electronic and Steric Effects on Chemical Reactivity of this compound

The two chlorine atoms on the phenyl ring are not mere spectators; they actively modulate the reactivity of the entire molecule through a combination of electronic and steric effects.

The chlorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect. This effect has a profound impact on the molecule's electronic landscape. Computational analyses using Molecular Electrostatic Potential (MEP) maps predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the electron-withdrawing nature of the chlorine substituents increases the electrophilicity of the carbonyl carbon in the acetamide group. This makes the carbonyl carbon a more favorable target for nucleophiles. Conversely, the electron density on the phenyl ring is reduced, making it less susceptible to electrophilic aromatic substitution. The analysis of frontier molecular orbitals (HOMO-LUMO) further quantifies the molecule's reactivity, with the energy gap indicating its chemical stability. bohrium.com

The placement of a chlorine atom at the ortho (position 2) of the phenyl ring introduces significant steric bulk near the amide linkage. This steric hindrance can impede the approach of reagents, thereby influencing reaction rates and outcomes. For instance, in nucleophilic substitution reactions at the acetamide carbonyl, the 2,3-dichloro substitution pattern has been shown to reduce reaction rates compared to less hindered analogs. The conformation of the molecule is also affected, with studies on 2-chloro-N-(2,3-dichlorophenyl)acetamide showing that the N-H bond adopts a syn conformation relative to the chloro substituents, a feature influenced by steric interactions. nih.gov In some synthetic routes involving related chlorinated acetanilides, lower product yields have been attributed directly to this steric hindrance effect. sioc-journal.cn

Computational Approaches to Understanding Substituent Effects on Molecular Properties and Chemical Transformations

Modern computational chemistry provides a robust framework for systematically investigating the influence of substituents on molecular behavior. acs.org For this compound, DFT calculations are the primary tool used to explore these effects. eurjchem.com By comparing the calculated properties of this compound with those of unsubstituted acetanilide (B955) or other isomers (e.g., 3,4-dichloro), researchers can isolate and quantify the specific impact of the 2,3-substitution pattern.

Techniques such as Natural Bond Orbital (NBO) analysis are employed to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density, providing a deeper understanding of the electronic effects at play. researchgate.net Furthermore, computational models can simulate reaction pathways and transition states, offering insights into how substituent-induced electronic and steric changes affect the kinetics and thermodynamics of chemical transformations. These approaches are invaluable for rationalizing observed reactivity and for the predictive design of new molecules with tailored properties.

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Routes for N-(2,3-dichlorophenyl)acetamide and its Derivatives

The synthesis of amides, a cornerstone of organic and medicinal chemistry, is undergoing a green revolution. researchgate.net Future research on this compound will undoubtedly focus on developing more sustainable and efficient synthetic methodologies, moving away from traditional methods that often involve harsh reagents and generate significant waste.

Key areas of exploration include:

Continuous Flow Synthesis: This technology offers significant advantages in terms of safety, efficiency, and scalability. rsc.orgprolabas.com Researchers are exploring the use of microreactors and flow systems for the continuous production of amides, often achieving high yields in remarkably short reaction times. rsc.orgbenthamdirect.com For instance, a solvent-free protocol using a screw reactor has demonstrated the potential for high-throughput amide synthesis at room temperature. rsc.org Another approach utilizes the bio-derived solvent γ-valerolactone (GVL) for a green and efficient continuous flow synthesis of amides. benthamdirect.com

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. The use of biocatalysts, such as C-acyltransferase from Pseudomonas protegens, has shown promise in the synthesis of acetanilides in aqueous buffers with high conversion rates and yields. rsc.orgrsc.org This approach avoids the use of toxic organic solvents and harsh coupling reagents. rsc.orgrsc.org Research into enzymes like coconut water peroxidase is also expanding the scope of bioconversions for amide-containing compounds. tandfonline.com

Mechanochemistry: This solvent-free technique, which uses mechanical force to induce chemical reactions, presents a sustainable alternative for amide synthesis.

Acceptorless Dehydrogenative Coupling: Recent advancements have demonstrated the efficient synthesis of primary amides from alcohols and ammonia (B1221849) gas, catalyzed by ruthenium complexes, with the only byproduct being hydrogen gas. rsc.org This method offers high atom economy and selectivity.

These innovative synthetic strategies promise to make the production of this compound and its derivatives more economical and environmentally responsible.

Advanced Spectroscopic Characterization of Polymorphic Forms and Solid-State Phase Transitions

The solid-state properties of a compound, particularly its polymorphic forms, can significantly impact its physical and chemical behavior. Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a critical area of investigation. chemrxiv.org

Future research will leverage advanced spectroscopic techniques to characterize the polymorphic forms of this compound and understand their phase transitions:

Terahertz (THz) Spectroscopy: This low-frequency vibrational spectroscopy is highly sensitive to intermolecular interactions and crystal lattice vibrations, making it an ideal tool for distinguishing between polymorphs. nih.govmdpi.comroyalsocietypublishing.orgresearchgate.netpsu.edu Studies on similar molecules have shown that THz spectroscopy can clearly differentiate between polymorphic forms and monitor phase transitions induced by temperature or grinding. nih.gov

Solid-State Nuclear Magnetic Resonance (SSNMR): SSNMR provides detailed information about the local molecular environment and can be used to identify and characterize different polymorphic forms.

Variable-Temperature X-ray Diffraction (VT-XRD): This technique allows for the in-situ monitoring of crystal structure changes as a function of temperature, providing direct evidence of solid-state phase transitions.

A comprehensive understanding of the polymorphic landscape of this compound is crucial for controlling its solid-state properties during manufacturing and formulation.

Development and Refinement of Predictive Computational Models for Complex Reaction Mechanisms and Intermolecular Interactions

Computational chemistry is becoming an indispensable tool in modern chemical research, offering insights that are often difficult or impossible to obtain through experiments alone.

Future efforts in this area will focus on:

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. rsc.orgacs.orgresearchgate.netbohrium.comacs.org It can be employed to elucidate complex reaction mechanisms, such as those involved in the ruthenium-catalyzed synthesis of amides, and to rationalize the selectivity of different reaction pathways. rsc.orgrsc.org DFT calculations can also predict vibrational spectra, which aids in the interpretation of experimental spectroscopic data. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular systems, allowing researchers to study intermolecular interactions and the formation of stable structures, such as protective layers in corrosion inhibition. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the chemical structure of a molecule with its biological activity. For this compound, QSAR models can help predict how substitutions on the phenyl ring affect its properties.

Δ-Machine Learning: This approach combines the accuracy of high-level quantum chemistry methods with the efficiency of lower-level methods to create highly accurate potential energy surfaces for molecules, as has been demonstrated for N-methyl acetamide (B32628). aip.org

These predictive models will not only deepen our fundamental understanding of the chemical behavior of this compound but also guide the design of new derivatives with desired properties.

Systematic Investigation of this compound in Multicomponent Crystalline Systems

The formation of multicomponent crystals, such as cocrystals, offers a strategy to modify the physicochemical properties of a compound without altering its covalent structure.

Future research will systematically explore the potential of this compound to form multicomponent crystalline systems:

Cocrystal Screening: A systematic screening of potential coformers will be undertaken to identify new cocrystals of this compound. This can lead to improved properties such as solubility and stability.

Structural and Physicochemical Characterization: The resulting cocrystals will be thoroughly characterized using techniques like single-crystal X-ray diffraction, powder X-ray diffraction, differential scanning calorimetry, and spectroscopy to determine their crystal structures and physicochemical properties.

Computational Prediction of Cocrystal Formation: Computational methods, including the use of hydrogen-bond propensity algorithms, can be employed to predict the likelihood of cocrystal formation between this compound and various coformers. acs.org

The investigation of multicomponent systems opens up new avenues for tailoring the properties of this compound for specific applications.

Integration of Machine Learning with Computational Chemistry for Accelerated Discovery in Acetamide Research

Emerging areas of focus include:

AI-Driven Synthesis Planning: ML algorithms can be trained to predict retrosynthetic pathways, helping chemists to design more efficient synthetic routes. thieme-connect.comnih.govacs.orgrsc.org These tools can analyze vast reaction databases to suggest novel and effective disconnections.

Polymorphism Prediction: ML models are being developed to predict the likelihood of a molecule exhibiting polymorphism based on its molecular descriptors. chemrxiv.orgacs.orgresearchgate.net This can help to identify compounds that may require more extensive solid-state characterization early in the development process.

Prediction of Intermolecular Interactions: ML models, such as ATOMICA, are being created to learn universal representations of intermolecular interfaces across diverse biomolecular modalities, which can be used to predict binding sites and understand interaction networks. biorxiv.org

Accelerating Quantum Mechanical Calculations: ML techniques are being used to enhance the speed and accuracy of quantum mechanical calculations, making these powerful methods more accessible for large-scale screening of molecules. aip.orgacs.org

The integration of machine learning into the research workflow for this compound and its analogs will undoubtedly lead to faster and more efficient discovery cycles.

Q & A

Q. How do structural modifications (e.g., adding benzoxazole) alter the bioactivity of this compound derivatives?

- Methodological Answer :

- SAR Studies : Synthesize analogs with heterocyclic rings (e.g., benzoxazole, imidazole) and compare IC₅₀ values in antimicrobial assays.

- LogP Analysis : Measure partition coefficients to correlate lipophilicity with membrane permeability.

- Metabolic Stability : Use liver microsomes to assess CYP-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.